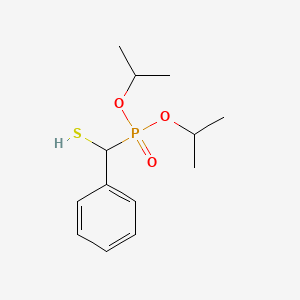

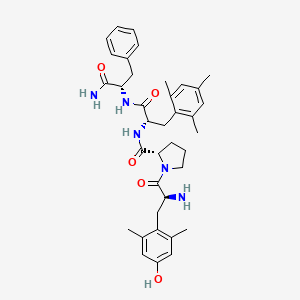

Dmt-Pro-Mmp-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung Dmt-Pro-Mmp-Phe-NH2 ist ein synthetisches Peptid, das aufgrund seiner potenziellen Anwendungen in der medizinischen Chemie großes Interesse geweckt hat. Diese Verbindung ist ein Derivat von Endomorphin-2, einem natürlich vorkommenden Peptid mit hoher Selektivität für μ-Opioidrezeptoren. Die Modifikation von Endomorphin-2 mit 2’,6’-Dimethyl-L-Tyrosin (Dmt) und anderen Substitutionen zielt darauf ab, seine pharmakologischen Eigenschaften zu verbessern, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound umfasst mehrere Schritte, beginnend mit dem Schutz von Aminosäureresten, um unerwünschte Nebenreaktionen zu verhindern. Die wichtigsten Schritte umfassen:

Schutz von Aminogruppen: Die Aminogruppen der Aminosäuren werden unter Verwendung von tert-Butyloxycarbonyl (Boc) oder Fluorenylmethyloxycarbonyl (Fmoc)-Gruppen geschützt.

Kupplungsreaktionen: Die geschützten Aminosäuren werden sequentiell unter Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Entschützung: Die Schutzgruppen werden unter Verwendung von Trifluoressigsäure (TFA) oder Piperidin entfernt, abhängig von der verwendeten Schutzgruppe.

Industrielle Produktionsmethoden

Die industrielle Produktion von This compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft verwendet, um den Prozess zu rationalisieren und Konsistenz und Effizienz zu gewährleisten. Die Verwendung der Festphasen-Peptidsynthese (SPPS) ermöglicht die schnelle Assemblierung der Peptidkette, gefolgt von Reinigung und Charakterisierung, um die industriellen Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dmt-Pro-Mmp-Phe-NH2 involves multiple steps, starting with the protection of amino acid residues to prevent unwanted side reactions. The key steps include:

Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine, depending on the protecting group used.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of the peptide chain, followed by purification and characterization to meet industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dmt-Pro-Mmp-Phe-NH2: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Peptid kann unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von This compound , jedes mit unterschiedlichen pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Dmt-Pro-Mmp-Phe-NH2: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird auf seine Wechselwirkungen mit Opioidrezeptoren und sein Potenzial als Therapeutikum untersucht.

Medizin: Wird auf seine analgetischen Eigenschaften und seine potenzielle Verwendung bei der Schmerzbehandlung untersucht.

Industrie: Wird bei der Entwicklung neuartiger peptidbasierter Medikamente und Therapeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Bindung an μ-Opioidrezeptoren mit hoher Affinität. Diese Bindung löst eine Konformationsänderung im Rezeptor aus, die zur Aktivierung nachgeschalteter Signalwege führt. Die Verbindung moduliert die Aktivität von Guaninnukleotid-bindenden Proteinen (G-Proteinen), die wiederum die Aktivität der Adenylatcyclase und anderer Effektoren beeinflussen. Dies führt zur Hemmung der Neurotransmitterfreisetzung und zur Modulation der Schmerzempfindung .

Wirkmechanismus

The mechanism of action of Dmt-Pro-Mmp-Phe-NH2 involves its binding to μ-opioid receptors with high affinity. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound modulates the activity of guanine nucleotide-binding proteins (G proteins), which in turn affect the activity of adenylate cyclase and other effectors. This results in the inhibition of neurotransmitter release and the modulation of pain perception .

Vergleich Mit ähnlichen Verbindungen

Dmt-Pro-Mmp-Phe-NH2: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2): Ein weiteres endogenes Opioidpeptid mit hoher Selektivität für μ-Opioidrezeptoren.

Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2): Die Stammverbindung von , bekannt für seine starken analgetischen Eigenschaften.

Dmt-Pro-Trp-Phe-NH2: Ein Derivat mit ähnlichen Modifikationen, die auf eine Verbesserung der Rezeptoraffinität und Stabilität abzielen.

Die Einzigartigkeit von This compound liegt in seinen spezifischen Modifikationen, die sein pharmakologisches Profil verbessern und es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen machen .

Eigenschaften

Molekularformel |

C35H43N5O5 |

|---|---|

Molekulargewicht |

613.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-21-10-7-8-13-25(21)19-30(33(43)38-29(32(37)42)18-24-11-5-4-6-12-24)39-34(44)31-14-9-15-40(31)35(45)28(36)20-27-22(2)16-26(41)17-23(27)3/h4-8,10-13,16-17,28-31,41H,9,14-15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

ILQNJTWDEDHFTC-ORYMTKCHSA-N |

Isomerische SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N |

Kanonische SMILES |

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)

![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)

![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)

![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)